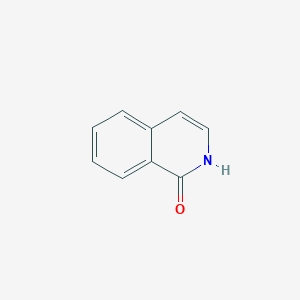

1(2H)-Isoquinolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBNYAPERZTOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197677 | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-30-5 | |

| Record name | 1(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1(2H)-Isoquinolinone: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide on the Physicochemical Properties, Structure, and Biological Significance of 1(2H)-Isoquinolinone and Its Derivatives

Introduction

This compound, a bicyclic heterocyclic organic compound, serves as a pivotal structural motif in a multitude of natural products and synthetic molecules with significant biological activities. Its unique chemical architecture, featuring a fused benzene (B151609) and pyridone ring system, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the fundamental properties and structure of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore in targeting various signaling pathways implicated in disease.

Core Physicochemical and Structural Properties

This compound, also known as isocarbostyril, is a white to pale yellow solid. Its fundamental properties are summarized in the tables below, providing a ready reference for its physical and chemical characteristics. The compound's structure is defined by the fusion of a benzene ring to a pyridinone ring at the 3 and 4 positions.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[2] | [2] |

| pKa (predicted) | 5.14 (for the parent isoquinoline) | [3] |

Structural Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | isoquinolin-1(2H)-one | |

| SMILES | C1=CC=C2C(=C1)C=CNC2=O | |

| InChI | InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| InChIKey | VDBNYAPERZTOOF-UHFFFAOYSA-N | |

| CAS Number | 491-30-5 |

Synthesis and Characterization: Experimental Protocols

The synthesis of the this compound core and its derivatives has been an area of active research, leading to the development of various synthetic strategies. Below are representative experimental protocols for the synthesis of this compound derivatives.

General Procedure for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

This method describes a general approach for synthesizing derivatives of 3,4-dihydroisoquinolin-1(2H)-one.

Materials:

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Aromatic aldehyde

-

2-amino-N'-arylbenzohydrazide

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol), the chosen aromatic aldehyde (10.0 mmol), and the corresponding 2-amino-N'-arylbenzohydrazide (10.0 mmol) in a suitable solvent.

-

The reaction mixture is then stirred at a specified temperature for a designated time, which can be optimized based on the specific substrates.

-

Upon completion, the reaction is worked up by filtration to remove the sodium sulfate.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

This protocol outlines the synthesis of 2-hydroxyisoquinolin-1,3(2H,4H)-dione derivatives, which are of interest for their potential antiviral activities.

Step 1: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

-

Materials: Homophthalic anhydride (B1165640), O-benzylhydroxylamine hydrochloride, toluene (B28343).

-

Procedure: A mixture of homophthalic anhydride and O-benzylhydroxylamine hydrochloride is heated to reflux in toluene with a Dean-Stark trap to remove water. After cooling, the toluene is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) (DCM) and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 2: Deprotection to Yield 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

-

Materials: 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, Boron tribromide (BBr₃) solution in DCM, anhydrous DCM, methanol, deionized water.

-

Procedure: The protected intermediate is dissolved in anhydrous DCM under an inert atmosphere and cooled to -78 °C. A 1.0 M solution of BBr₃ in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled to 0 °C and quenched with methanol, followed by deionized water. The product is extracted with DCM, and the combined organic layers are dried, filtered, and concentrated to yield the final product.

Characterization

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds, confirming the presence of characteristic protons and carbons in the isoquinolinone scaffold and its substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups, such as the carbonyl (C=O) and N-H stretching vibrations in the pyridinone ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a wide array of biological activities, with anticancer properties being a major focus of research. These compounds can exert their effects through the modulation of key cellular signaling pathways.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives, highlighting their potential as anticancer agents.

| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Lamellarin D | HCT116 (Colon) | Not Specified | 0.025 | |

| Lamellarin D | HepG2 (Liver) | Not Specified | 0.088 | |

| ZL1 (Glycosylated Lamellarin D) | HCT116 (Colon) | Not Specified | 0.014 | |

| ZL1 (Glycosylated Lamellarin D) | HepG2 (Liver) | Not Specified | 0.024 | |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | NCI-60 Screen | GI₅₀ (average log) = -5.18 |

Modulation of Signaling Pathways

This compound derivatives have been shown to interfere with critical signaling cascades involved in cancer cell proliferation and survival, including the JNK and MAPK/ERK pathways.

Certain isoquinolinone derivatives can induce cell death in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway plays a crucial role in apoptosis (programmed cell death).

Caption: JNK Pathway Activation by Isoquinolinone Derivatives.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Some isoindolin-1-one (B1195906) derivatives, structurally related to isoquinolinones, have been developed as inhibitors of this pathway, demonstrating the therapeutic potential of targeting this scaffold.

Caption: MAPK/ERK Pathway Inhibition by Isoindolinone Derivatives.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the realm of oncology, by modulating key signaling pathways that govern cell fate. A thorough understanding of its fundamental properties, coupled with robust synthetic and characterization methodologies, is crucial for the continued exploration and development of isoquinolinone-based drugs. This guide provides a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

Discovery and isolation of 1(2H)-isoquinolinone natural products

An In-Depth Technical Guide to the Discovery and Isolation of 1(2H)-Isoquinolinone Natural Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound natural products. These compounds, a significant class of isoquinoline (B145761) alkaloids, have garnered considerable attention in the scientific community due to their structural diversity and wide range of biological activities, making them promising candidates for drug discovery and development.[1][2]

1(2H)-isoquinolinones are characterized by an isoquinoline core with a ketone group at the C-1 position. They are found in a variety of natural sources, including plants, fungi, and marine organisms.[1][3][4][5][6] Their derivatives have demonstrated a broad spectrum of pharmacological effects, such as antitumor, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][7][8]

Discovery of this compound Natural Products

The discovery of novel this compound natural products is an active area of research. These compounds are predominantly isolated from plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[9][10] Fungi, particularly endophytic fungi, have also emerged as a prolific source of unique isoquinolinone alkaloids.[3][5][6] Furthermore, marine organisms, including sponges and ascidians, contribute to the structural diversity of this class of compounds.[4]

Experimental Protocols: Isolation and Purification

The isolation of this compound natural products from their natural sources is a multi-step process that involves extraction, fractionation, and purification.

Extraction

The initial step involves the extraction of crude secondary metabolites from the biomass (e.g., plant material, fungal culture, or marine invertebrate). The choice of extraction method and solvent is crucial for maximizing the yield of the target compounds.

a. Maceration: This is a simple and widely used technique for extracting thermolabile compounds.[11]

-

Protocol:

-

The dried and powdered source material is soaked in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) at room temperature.

-

The mixture is left to stand for a specified period (typically 24-72 hours) with occasional agitation.

-

The solvent is then filtered, and the process is repeated multiple times with fresh solvent to ensure complete extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

b. Soxhlet Extraction: This method is more efficient than maceration and is suitable for compounds that are not heat-sensitive.[12]

-

Protocol:

-

The powdered source material is placed in a thimble made of porous material.

-

The thimble is placed in the main chamber of the Soxhlet extractor.

-

The extraction solvent is heated in a flask, and its vapor travels up a distillation arm and condenses into the chamber containing the thimble.

-

Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask.

-

This cycle is repeated until the extraction is complete. The resulting solution in the flask is then concentrated.

-

c. Modern Extraction Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are more advanced methods that offer advantages such as reduced extraction time and lower solvent consumption.[11][13]

Fractionation

The crude extract is a complex mixture of various compounds. Fractionation aims to separate the components based on their polarity.

a. Liquid-Liquid Partitioning:

-

Protocol:

-

The crude extract is dissolved in a solvent system, typically a mixture of an aqueous and an immiscible organic solvent (e.g., water and ethyl acetate, or water and n-hexane).

-

The mixture is shaken vigorously in a separatory funnel and then allowed to separate into two layers.

-

Compounds partition between the two layers based on their relative solubilities.

-

The layers are separated, and the solvents are evaporated to yield fractions with different polarities. This process can be repeated with a series of solvents of varying polarities.

-

Purification

The final step involves the isolation of pure this compound compounds from the fractions using chromatographic techniques.

a. Column Chromatography (CC): This is the most common method for the preparative separation of compounds from a mixture.[14][15]

-

Protocol:

-

A glass column is packed with a stationary phase, most commonly silica (B1680970) gel or alumina.

-

The fraction to be purified is loaded onto the top of the column.

-

A mobile phase (a single solvent or a gradient of solvents with increasing polarity) is passed through the column.

-

Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

-

Fractions are collected at the bottom of the column and monitored by Thin-Layer Chromatography (TLC).

-

b. High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of compounds.[13][16]

-

Protocol:

-

A small amount of the semi-purified fraction from column chromatography is dissolved in a suitable solvent.

-

The solution is injected into the HPLC system.

-

Separation occurs in a column packed with a stationary phase (e.g., C18 for reverse-phase HPLC).

-

A mobile phase is pumped through the column at high pressure.

-

A detector (e.g., UV-Vis or mass spectrometer) is used to identify the retention time of each compound.

-

The pure compounds are collected as they elute from the column.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[3][16]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[3][16][17]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3]

Quantitative Data

The following tables summarize quantitative data related to the discovery and biological activity of selected this compound natural products.

Table 1: Examples of this compound Natural Products and Their Sources

| Compound Name | Natural Source | Yield | Reference |

| 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one | Penicillium sp. R22 (endophytic fungus) | Not specified | [3] |

| Spathullin A | Penicillium spathulatum Em19 | Not specified | [18] |

| Dimethoxyisoquinolone | Thalictrum cultratum and T. baicalense | Not specified | [16] |

| Corybungine H | Corydalis bungeana | Not specified | [19] |

Table 2: Biological Activities of Selected this compound and Related Alkaloids

| Compound | Biological Activity | Quantitative Data (IC50 / MIC) | Reference |

| Viridicatol | Antibacterial (against Staphylococcus aureus) | MIC: 15.6 µg/mL | [3] |

| Spathullin A | Antibacterial (against Staphylococcus aureus) | MIC: 4 µg/mL (16 µM) | [18] |

| Spathullin B | Antibacterial (against Staphylococcus aureus) | MIC: 1 µg/mL (5 µM) | [18] |

| Corybungine H | D2 antagonism in CHO-D2 cells | IC50: 9.12 μM | [19] |

| (S)-1,2,3,4-tetrahydro-7-methoxy-8-hydroxy-2-methyl-13-methoxybenzylisoquinoline | Acetylcholinesterase (AChE) Inhibition | IC50: 25.6 µM | [20] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation and identification of this compound natural products.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound natural product.

Conclusion

The diverse structures and significant biological activities of this compound natural products underscore their importance as lead compounds in drug discovery.[2] The methodologies outlined in this guide provide a framework for the systematic isolation and characterization of these valuable molecules. Continued exploration of natural sources, coupled with advancements in isolation and analytical techniques, will undoubtedly lead to the discovery of new 1(2H)-isoquinolinones with therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new isoquinolone alkaloid from an endophytic fungus R22 of Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Research on Antitumor Isoquinoline Marine Natural Products and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinoline alkaloids from endophytic fungus Aspergillus puniceus and their potential as inhibitors for tobacco powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Iso)-quinoline alkaloids from fungal fruiting bodies of Cortinarius subtortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. files.sdiarticle5.com [files.sdiarticle5.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. [Isoquinoline alkaloids from two species of Thalictrum genus plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1(2H)-Isoquinolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1(2H)-isoquinolinone (also known as isocarbostyril), a key heterocyclic scaffold in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following sections provide the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this compound.[1][2]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.1 (br s) | Broad Singlet | - | N-H |

| 8.15 | Doublet | 7.8 | H-8 |

| 7.65 | Triplet | 7.6 | H-6 |

| 7.50 | Doublet | 8.3 | H-5 |

| 7.35 | Triplet | 7.6 | H-7 |

| 7.15 | Doublet | 7.3 | H-4 |

| 6.50 | Doublet | 7.3 | H-3 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 161.9 | C=O (C-1) |

| 138.2 | C-8a |

| 132.4 | C-6 |

| 127.8 | C-4a |

| 127.1 | C-8 |

| 126.5 | C-5 |

| 125.9 | C-7 |

| 125.1 | C-4 |

| 106.2 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Weak, Broad | N-H Stretch |

| 2855–3160 | Weak | C-H Aromatic Stretch |

| 1656 | Intense | C=O (Amide) Stretch |

| 1605, 1549, 1475 | Medium | C=C Aromatic Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Electrospray Ionization (ESI-MS)

| m/z | Relative Intensity | Assignment |

| 146.06 | 100% | [M+H]⁺ (Protonated Molecule) |

| 128.05 | 38.39% | [M+H - H₂O]⁺ or [M - NH]⁺ |

| 118 | - | Fragment |

| 90 | - | Fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time for a proton spectrum.

-

Use a standard single-pulse experiment.

-

Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the DMSO-d₆ peak to 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

-

FT-IR Spectroscopy Protocol

Objective: To obtain a Fourier-transform infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Potassium bromide (KBr), IR grade (for KBr pellet method)

-

Agate mortar and pestle (for KBr pellet method)

Procedure (ATR Method):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Protocol (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using electrospray ionization mass spectrometry.

Materials and Equipment:

-

This compound sample

-

High-performance liquid chromatography (HPLC) grade methanol (B129727) or acetonitrile

-

HPLC grade water

-

Formic acid (for enhancing protonation)

-

Mass spectrometer with an ESI source

-

Microsyringe or infusion pump

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

-

From the stock solution, prepare a dilute solution for analysis (typically 1-10 µg/mL) using a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analysis of small organic molecules in positive ion mode.

-

-

Sample Infusion and Analysis:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺.

-

If tandem MS (MS/MS) capabilities are available, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

Identify and assign the major fragment ions.

-

Experimental Workflow

The logical flow of the spectroscopic characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1(2H)-Isoquinolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1(2H)-isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the physicochemical properties of these derivatives is paramount for successful drug discovery and development, as these properties profoundly influence a compound's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound derivatives, including their melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of the impact of these characteristics on biological activity. Furthermore, this guide explores the modulation of key signaling pathways by this class of compounds, with a particular focus on the MAPK/NF-κB pathway.

Core Physicochemical Properties of this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their physicochemical characteristics. These properties govern how a molecule interacts with biological systems, from its initial absorption to its binding to a target protein.

Data Summary

The following tables summarize the available quantitative physicochemical data for a selection of this compound derivatives. It is important to note that comprehensive experimental data for a wide range of derivatives is not always readily available in the public domain.

Table 1: Melting Points of Selected this compound Derivatives

| Compound ID | Structure | Melting Point (°C) |

| I1 | 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 206–208 |

| I18 | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 207–209 |

| I21 | 2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 191–193 |

| I24 | 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 193–195 |

| I27 | 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 208–210 |

| 3a | 1-(Isoquinolin-3-yl)azetidin-2-one | 142–146 |

| 3d | 1-(Isoquinolin-3-yl)piperidin-2-one | 81–83 |

| 3f | 1-(Isoquinolin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | 186–189 |

| 4b | 1,3-Di(isoquinolin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | 277–278 |

| 7c | 1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | 187–189 |

Note: Data for compounds I1, I18, I21, I24, and I27 sourced from[1]. Data for compounds 3a, 3d, 3f, 4b, and 7c sourced from[2].

Table 2: Solubility, LogP, and pKa of Selected this compound Derivatives

| Compound ID | Aqueous Solubility | LogP | pKa |

| Parent this compound | Data not available | 1.3 (Computed)[3] | Data not available |

| 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative | < 1 µg/mL in water | Data not available | Data not available |

| 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative | 120 µg/mL in 50% Ethanol in Water | Data not available | Data not available |

| 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative | 180 µg/mL in 50% PEG 400 in Water | Data not available | Data not available |

Note: Due to the limited availability of comprehensive experimental data, this table highlights the challenges in obtaining a complete physicochemical profile for this class of compounds. The parent isoquinoline (B145761) (not the 1(2H)-one) is a weak base with a pKa of 5.14[4].

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is crucial for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following sections detail standard experimental protocols for measuring key physicochemical parameters.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the most common measures of lipophilicity.

Experimental Workflow: Shake-Flask Method for LogD Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Methodology:

-

Preparation of Phases: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4). Mix equal volumes of n-octanol and the buffer and shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Partitioning: In a clean vial, add a defined volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vial and shake it for a predetermined period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the LogD value using the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its charge state at different physiological pH values.

Experimental Workflow: Potentiometric Titration for pKa Determination

Caption: Workflow for Potentiometric Titration.

Detailed Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable solvent system (e.g., water, or a water-cosolvent mixture for poorly soluble compounds). Add an electrolyte like potassium chloride to maintain a constant ionic strength.

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. The equivalence point can be more accurately determined by plotting the first or second derivative of the titration curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters.

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a buffer of the desired pH.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a calibrated analytical method such as HPLC-UV or LC-MS. This concentration is the thermodynamic solubility.

Impact on Biological Activity and Signaling Pathways

The physicochemical properties of this compound derivatives are not only crucial for their pharmacokinetic profile but also play a significant role in their mechanism of action at the cellular level.

Modulation of the MAPK/NF-κB Signaling Pathway

Several studies have implicated isoquinoline derivatives, including those with the this compound core, in the modulation of key inflammatory and cell survival pathways. A prominent example is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[5]

Signaling Pathway: Inhibition of MAPK/NF-κB by Isoquinoline-1-carboxamide (B73039) Derivatives

Caption: Inhibition of the MAPK/NF-κB pathway.

This pathway is often activated by inflammatory stimuli such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This activation leads to the phosphorylation of MAPKs (including ERK, JNK, and p38) and the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. Certain isoquinoline-1-carboxamide derivatives have been shown to inhibit the phosphorylation of MAPKs and IκB, thereby blocking the downstream inflammatory response. This mechanism of action is highly relevant for the development of anti-inflammatory and potentially anti-cancer agents.

Conclusion

The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of its derivatives are indispensable for translating promising in vitro activity into clinically successful drugs. This guide has provided a framework for this evaluation by summarizing available data, detailing essential experimental protocols, and illustrating the link between physicochemical properties and a key biological mechanism of action. For drug development professionals, a continued focus on optimizing these fundamental properties will be critical for unlocking the full therapeutic potential of this versatile chemical class.

References

The Tautomeric Landscape of 1-Hydroxyisoquinoline and 1(2H)-Isoquinolinone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Tautomeric Equilibrium, Experimental and Computational Methodologies, and Implications in Medicinal Chemistry

The fascinating phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, plays a pivotal role in the chemical behavior and biological activity of many heterocyclic compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the tautomeric preferences of a molecule is crucial for rational drug design, predicting pharmacokinetic and pharmacodynamic properties, and ensuring the development of stable and effective therapeutic agents. This technical guide delves into the core of the lactam-lactim tautomerism exhibited by the 1-hydroxyisoquinoline and 1(2H)-isoquinolinone pair, providing a comprehensive overview of the quantitative analysis, experimental protocols, and computational approaches used to study this equilibrium.

The Lactam-Lactim Equilibrium: A Fundamental Insight

1-Hydroxyisoquinoline and its tautomer, this compound, exist in a dynamic equilibrium between the lactim (enol) and lactam (keto) forms, respectively. The position of this equilibrium is a delicate balance influenced by a multitude of factors including the solvent, pH, temperature, and electronic effects of substituents.[1][2] The lactam form is characterized by a carbonyl group (C=O) within the heterocyclic ring, while the lactim form possesses a hydroxyl group (-OH) attached to the ring.

This seemingly subtle structural difference can have profound implications for the molecule's properties. For instance, the hydrogen bonding capabilities, pKa, lipophilicity, and shape of the two tautomers can differ significantly, thereby affecting their interaction with biological targets such as enzymes and receptors.[1]

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Content of 1-Benzamidoisoquinoline Derivatives in DMSO-d₆

| Substituent (R) | % Amide Tautomer | % Enamine Tautomer |

| 4-NMe₂ | 74 | 26 |

| 4-OMe | 65 | 35 |

| 4-Me | 62 | 38 |

| 3-Me | 61 | 39 |

| H | 60 | 40 |

| 4-F | 56 | 44 |

| 4-Cl | 53 | 47 |

| 4-Br | 52 | 48 |

| 4-CF₃ | 43 | 57 |

| 4-NO₂ | 38 | 62 |

Data extracted from a study on 1-benzamidoisoquinoline derivatives and is presented here as an illustrative example of substituent effects on tautomeric equilibrium in a related system.[3][4]

This data clearly demonstrates that electron-donating groups (e.g., -NMe₂) favor the amide (lactam-like) form, while electron-withdrawing groups (e.g., -NO₂) shift the equilibrium towards the enamine tautomer.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to qualitatively and quantitatively assess tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the quantitative analysis of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Key parameters to optimize include:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

-

Pulse Angle: Use a 90° pulse for quantitative measurements.

-

Number of Scans: Sufficient scans should be co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) and perform a Fourier transform. Carefully phase the spectrum and perform a baseline correction.

-

Quantitative Analysis: Identify distinct and well-resolved signals corresponding to each tautomer. Integrate the signals of interest. The relative ratio of the tautomers is determined by the ratio of the integrals of the corresponding protons, normalized for the number of protons giving rise to each signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct chromophores and thus different absorption maxima.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at a known concentration.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range.

-

Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity or pH. The presence of isosbestic points can be indicative of a two-component equilibrium. Deconvolution of the overlapping spectra can be used to estimate the relative concentrations of the tautomers.

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and for predicting how the equilibrium will be affected by different environments.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the 1-hydroxyisoquinoline and this compound tautomers. Perform geometry optimization for both structures in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Solvent effects can be modeled using a Polarizable Continuum Model (PCM).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory if necessary.

-

Relative Stability Analysis: The relative Gibbs free energies of the two tautomers are calculated to determine their relative stability. The equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Tautomeric equilibrium between 1-hydroxyisoquinoline and this compound.

Caption: General workflow for the experimental and computational analysis of tautomerism.

Tautomerism and Drug Development: Signaling Pathways and Biological Implications

The distinct physicochemical properties of the lactam and lactim tautomers can lead to differential interactions with biological targets, thereby influencing the overall pharmacological profile of a drug candidate. For instance, one tautomer might bind with higher affinity to a specific enzyme or receptor due to a more favorable hydrogen bonding pattern or a better fit within the binding pocket.

While a specific signaling pathway directly modulated by the individual tautomers of 1-hydroxyisoquinoline is not explicitly detailed in the provided search results, isoquinoline (B145761) and its derivatives are known to be privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. For example, isoquinolin-1(2H)-one derivatives have been investigated as positive ago-allosteric modulators of the 5-HT2C receptor.

The following diagram illustrates a hypothetical scenario where the two tautomers could differentially modulate a signaling pathway.

Caption: Hypothetical differential interaction of tautomers with a biological target.

This conceptual diagram highlights how the lactim form, with its hydroxyl group, might be a better hydrogen bond donor and thus exhibit stronger binding to a receptor compared to the lactam form. This difference in binding affinity would then lead to a more pronounced downstream biological response.

Conclusion

The tautomeric equilibrium between 1-hydroxyisoquinoline and this compound is a critical aspect of its chemistry with significant implications for its application in drug discovery and development. A comprehensive understanding of this equilibrium requires a multi-faceted approach combining quantitative spectroscopic techniques, such as NMR, with robust computational methods like DFT. While specific quantitative data for the parent system remains an area for further investigation, the methodologies and principles outlined in this guide provide a solid framework for researchers to explore the tautomeric landscape of this and other important heterocyclic systems. By elucidating the factors that govern tautomerism and understanding how each tautomer interacts with biological systems, scientists can more effectively design and develop novel therapeutics with improved efficacy and safety profiles.

References

The 1(2H)-Isoquinolinone Scaffold: A Privileged Core for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1(2H)-isoquinolinone scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure, combined with the capacity for diverse functionalization, has established it as a "privileged scaffold"—a molecular framework repeatedly found in biologically active compounds.[1] Derivatives of 1(2H)-isoquinolone are found in numerous natural products, such as the alkaloids coryaldine, dorianine, and thalflavine.[2] This core structure is integral to a wide array of synthetic compounds that exhibit significant pharmacological activities, positioning it as a highly sought-after template in modern drug discovery and development.[3][4]

Pharmacological Versatility of the this compound Scaffold

The unique architecture of the this compound nucleus allows it to interact with a multitude of biological targets with high affinity and specificity.[1] This versatility has propelled the development of therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Activity: Isoquinolinone derivatives have emerged as a prominent class of anticancer agents that exert their effects through diverse mechanisms. These include the inhibition of critical enzymes in DNA repair pathways, modulation of key signaling cascades involved in cell proliferation, and disruption of the cellular cytoskeleton.

-

PARP Inhibition: Many this compound derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 genes, where the homologous recombination (HR) pathway for double-strand break repair is deficient, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death through a concept known as synthetic lethality.

-

Kinase Inhibition: The scaffold is a common feature in various kinase inhibitors. Derivatives have been developed to target Rho-associated kinases (ROCK) for hypertension, Epidermal Growth Factor Receptor (EGFR) in cancer, and Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, for immunotherapy.

-

Other Anticancer Mechanisms: Certain derivatives have been shown to induce G2 phase cell cycle arrest, apoptosis (programmed cell death), and GSDME-dependent pyroptosis in breast cancer cells, often by modulating signaling pathways like the MAPK/ERK pathway.

Antimicrobial and Antioomycete Activity: The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Isoquinoline derivatives have demonstrated notable antibacterial and antifungal activities. Furthermore, specific 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent antioomycete activity against plant pathogens like Pythium recalcitrans, suggesting their potential application in agriculture.

Central Nervous System (CNS) Activity: The isoquinolinone core is present in molecules that modulate CNS targets. For instance, substituted 2H-isoquinolin-1-ones have been developed as potent Rho-kinase (ROCK) inhibitors, which have therapeutic potential for neurological disorders and hypertension. Additionally, derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a target for treating obesity and psychiatric disorders.

Data Presentation: Biological Activities of Representative this compound Derivatives

The following tables summarize quantitative data for the biological activity of various compounds based on the this compound scaffold.

Table 1: this compound Derivatives as Enzyme Inhibitors

| Compound/Derivative Class | Target Enzyme | IC50 / EC50 | Therapeutic Area |

| Isoquinolinone-Naphthoquinone Hybrids (5c, 5d) | PARP-1 | IC50: 1.28 µM & 1.33 µM (in U87MG glioma cells) | Oncology |

| Phenylglycine Substituted Isoquinolones | ROCK1 / ROCK2 | Potent dual inhibitors (specific IC50 not provided) | Hypertension |

| 2-Aryl-8-hydroxy-isoquinolin-1(2H)-one (6c) | EGFR Tyrosine Kinase | Potent inhibition (specific IC50 not provided) | Oncology |

| This compound Derivative (Compound 24) | HPK1 | IC50: 10.4 nM | Immuno-oncology |

Data sourced from multiple studies for representative examples.

Table 2: Antiproliferative and Other Bioactivities of this compound Derivatives

| Compound/Derivative Class | Activity | Cell Line / Organism | IC50 / EC50 / Efficacy |

| 3-Acyl Isoquinolin-1(2H)-one (Compound 4f) | Antiproliferative | MCF-7, MDA-MB-231 (Breast Cancer) | Potent activity (specific IC50 not provided) |

| 3,4-Dihydroisoquinolin-1(2H)-one (Compound I23) | Antioomycete | Pythium recalcitrans | EC50: 14 µM |

| Isoquinolin-1(2H)-one Derivative (Compound 4i) | 5-HT2C PAAM | In vitro assay | EC50: 1 nM |

| This compound Derivative (Compound 24) | IL-2 Release | Cellular Assay | EC50: 108 nM |

Data sourced from multiple studies for representative examples.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their precise interactions with key cellular signaling pathways.

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.

Caption: Inhibition of the EGFR signaling pathway by isoquinolinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of a this compound derivative and its biological evaluation.

Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli–Cushman Reaction

This protocol describes a three-component reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives.

-

Materials: Homophthalic anhydride (B1165640), an appropriate aldehyde (e.g., benzaldehyde), and an amine (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine), solvent (e.g., toluene (B28343) or acetic acid).

-

Step 1: Reaction Setup: To a solution of homophthalic anhydride (1.0 mmol) and the selected aldehyde (1.1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the amine (1.2 mmol).

-

Step 2: Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to reflux (typically 100-120 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 3: Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Step 4: Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Step 5: Final Purification: Purify the resulting crude solid by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,4-dihydroisoquinolin-1(2H)-one derivative.

-

Step 6: Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general method to determine the cytotoxic effects (IC50 value) of a novel this compound derivative on a cancer cell line.

-

Materials: Human cancer cell line (e.g., MCF-7), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

-

Step 1: Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the test compound stock solution in the complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (DMSO) and untreated controls.

-

Step 3: Incubation: Incubate the plate for an additional 48-72 hours under the same conditions.

-

Step 4: MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Step 5: Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Step 6: Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Caption: Workflow for discovery and development of isoquinolinone-based drugs.

Conclusion and Future Perspectives

The this compound scaffold is undeniably a privileged structure in medicinal chemistry, offering a robust and versatile framework for the design of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, particularly in oncology, where they function as potent PARP and kinase inhibitors. The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring new biological targets, and developing next-generation inhibitors with improved efficacy and safety profiles. The integration of computational drug design, novel synthetic methodologies, and a deeper understanding of disease biology will continue to unlock the full potential of the this compound core, paving the way for the discovery of innovative medicines to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Biological Screening of a 1(2H)-Isoquinolinone Compound Library: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 1(2H)-isoquinolinone compound libraries. Isoquinolinones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse pharmacological activities.[1][2] Their structural versatility makes them a valuable scaffold in drug discovery for identifying novel therapeutic agents. This guide details common biological targets, experimental protocols for screening, and data interpretation, supported by quantitative data from published studies and visualizations of key cellular pathways and workflows.

Introduction to 1(2H)-Isoquinolinones in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neurological agents, among others.[3][4][5] The ability to readily modify the isoquinolinone ring at various positions allows for the generation of large and diverse compound libraries, which can be screened against a multitude of biological targets to identify hit and lead compounds for drug development.

Key Biological Targets and Screening Strategies

The biological activities of this compound derivatives are diverse, with compounds from this class showing inhibitory or modulatory effects on several important biological targets. High-throughput screening (HTS) of isoquinolinone libraries is a common starting point to identify novel modulators of these targets.[6]

Cancer

A significant area of investigation for this compound derivatives is oncology. These compounds have been shown to exert anti-tumor effects through various mechanisms, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.[7][8][9][10]

2.1.1. Poly (ADP-ribose) Polymerase (PARP) Inhibition

The this compound scaffold is a key pharmacophore for the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality, making it a targeted cancer therapy.[13][14]

2.1.2. Kinase Inhibition

Various kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. This compound derivatives have been identified as inhibitors of several kinases.

-

Tankyrase (TNKS): Tankyrase inhibitors have therapeutic potential in cancer by modulating the Wnt/β-catenin signaling pathway.[15]

-

Rho-Associated Kinase (ROCK): ROCK inhibitors have been investigated for their anti-hypertensive effects and also show potential in cancer by affecting cell motility and proliferation.[16][17]

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.[18]

-

HER2 and EGFR: Some isoquinoline (B145761) derivatives have shown selective inhibition of HER2 over EGFR, which is a significant goal in developing targeted therapies for HER2-positive cancers.[19]

2.1.3. Other Anticancer Mechanisms

-

Cell Cycle Arrest and Apoptosis: Certain 3-acyl isoquinolin-1(2H)-ones have been shown to induce G2 phase arrest and apoptosis in breast cancer cells.[7]

-

Induction of Pyroptosis: Some derivatives can induce GSDME-dependent pyroptosis, a form of programmed cell death, in cancer cells.[7]

-

Tubulin Polymerization Inhibition: Some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been identified as tubulin polymerization inhibitors, leading to mitotic arrest and cancer cell death.[20]

-

Cdc25B Inhibition: 3-aminoisoquinolin-1(2H)-one derivatives have been developed as inhibitors of the dual-specificity phosphatase Cdc25B, a key regulator of the cell cycle.[21]

Inflammation

This compound derivatives have demonstrated significant anti-inflammatory properties. They can modulate key inflammatory pathways, such as the NF-κB and MAPK pathways.[22][23]

-

Inhibition of Pro-inflammatory Mediators: Compounds have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α, as well as nitric oxide (NO).[22]

-

MAPK/NF-κB Pathway Inhibition: A notable mechanism of anti-inflammatory action is the inhibition of the phosphorylation of MAPKs (ERK1/2, JNK, p38) and the subsequent nuclear translocation of NF-κB.[7][22]

Neurological Disorders

The isoquinolinone scaffold is also being explored for its potential in treating neurological disorders.

-

Serotonin Receptor Modulation: Some isoquinolin-1(2H)-one derivatives have been identified as potent and selective positive allosteric modulators (PAAMs) of the 5-HT2C receptor, which is a target for anti-obesity drugs.[24]

-

Voltage-Gated Sodium Channel Blockade: Certain isoquinoline alkaloids have been identified as blockers of voltage-gated sodium channels, which could have applications in pain and epilepsy.[25]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for representative this compound derivatives against various targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Assay Type | Cell Line | Activity (IC50/EC50/Ki) | Reference |

| 11c | TNKS1 / TNKS2 | Enzymatic Assay | - | 0.009 µM / 0.003 µM | [15] |

| 11c | Wnt/β-catenin | DLD-1 SuperTopFlash | DLD-1 | 0.029 µM | [15] |

| Compound 13 | Cdc25B | Enzymatic Assay | - | 1.9 µM (Ki) | [21] |

| Compound 4f | Proliferation | CCK8 Assay | MCF-7, MDA-MB-231 | Concentration-dependent reduction | [7] |

| Compound 5c | PARP-1 | Enzymatic Assay | - | Potent Inhibition | [11] |

| Compound 5c | Cytotoxicity | Cell Viability Assay | C6, U87MG | 1.28 ± 0.03 µM | [11] |

| Compound 5d | Cytotoxicity | Cell Viability Assay | C6, U87MG | 1.33 ± 0.01 µM | [11] |

| Compound 12 | Proliferation | NCI-60 Screen | 60 human cancer cell lines | avg lg GI50 = -5.18 | [8][9] |

| Compound 9a | Proliferation | NCI-60 Screen | 60 human cancer cell lines | Broad-spectrum activity | [20] |

Table 2: Anti-inflammatory and Neurological Activity of this compound Derivatives

| Compound ID | Target/Pathway | Assay Type | Cell Line/Model | Activity (IC50/EC50) | Reference |

| HSR1101 | IL-6, TNF-α, NO production | ELISA, Griess Assay | LPS-treated BV2 microglia | Potent suppression | [22] |

| Compound 4i | 5-HT2C Receptor | PAAM Activity | - | 1 nM (EC50) | [24] |

| Liriodenine | Voltage-gated Na+ channels | VSP Signal Inhibition | GH3b6 cells | Micromolar IC50 | [25] |

| Oxostephanine | Voltage-gated Na+ channels | VSP Signal Inhibition | GH3b6 cells | Micromolar IC50 | [25] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are protocols for key experiments commonly used in the biological evaluation of this compound libraries.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the effect of compounds on cell proliferation and are often the primary screen for anticancer drug discovery.

4.1.1. CCK8 (Cell Counting Kit-8) Assay [7]

-

Principle: This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.08% DMSO) in triplicate.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: Similar to the CCK8 assay, the MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Read the absorbance at a wavelength of 570 nm.

-

Enzyme Inhibition Assays

These assays are used to determine the direct inhibitory effect of compounds on a specific enzyme.

4.2.1. PARP-1 Inhibition Assay

-

Principle: This can be a colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Protocol (ELISA-based):

-

Coat a 96-well plate with histone proteins.

-

Add a reaction mixture containing activated DNA, biotinylated NAD+, PARP-1 enzyme, and the test compounds.

-

Incubate to allow the PARP-1 reaction to proceed.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP (horseradish peroxidase) and incubate.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify PARP-1 activity.

-

4.2.2. Kinase Inhibition Assay

-

Principle: These assays typically measure the phosphorylation of a substrate by a kinase. This can be done using various methods, including radiometric assays (measuring incorporation of ³²P), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Protocol (Generic Fluorescence-based):

-

Add the kinase, a fluorescently labeled peptide substrate, and ATP to the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Incubate to allow the kinase reaction to proceed.

-

Stop the reaction and separate the phosphorylated and unphosphorylated substrate (e.g., using an antibody that recognizes the phosphorylated substrate).

-

Measure the fluorescence to determine the extent of substrate phosphorylation.

-

Cellular Assays

These assays provide insights into the mechanism of action of the compounds within a cellular context.

4.3.1. Western Blotting for Signaling Pathway Analysis [7]

-

Principle: This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of signaling proteins.

-

Protocol:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

4.3.2. Flow Cytometry for Cell Cycle and Apoptosis Analysis [7]

-

Principle: Flow cytometry allows for the analysis of individual cells in a population. It can be used to determine the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

-

Protocol (Cell Cycle Analysis):

-

Treat cells with the test compound.

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Protocol (Apoptosis Analysis - Annexin V/PI Staining):

-

Treat cells with the test compound.

-

Harvest and resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark.

-